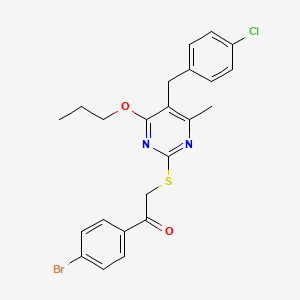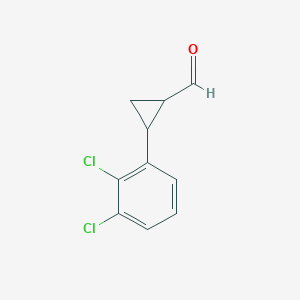
2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H8Cl2O It is a cyclopropane derivative with two chlorine atoms attached to the phenyl ring and an aldehyde group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3-dichlorophenylacetic acid, followed by oxidation to introduce the aldehyde group. One common method involves the reaction of 2,3-dichlorophenylacetic acid with a cyclopropanating agent like diazomethane under controlled conditions to form the cyclopropane ring. The resulting cyclopropane derivative is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid
Reduction: 2-(2,3-Dichlorophenyl)cyclopropanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives could inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2,3-Dichlorophenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has a similar phenyl ring with two chlorine atoms but differs in the presence of a piperazine ring instead of a cyclopropane ring.
2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde: This compound has chlorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8Cl2O |
|---|---|
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8Cl2O/c11-9-3-1-2-7(10(9)12)8-4-6(8)5-13/h1-3,5-6,8H,4H2 |
Clé InChI |
NDYSQFIMGLJBBL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=C(C(=CC=C2)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)

![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
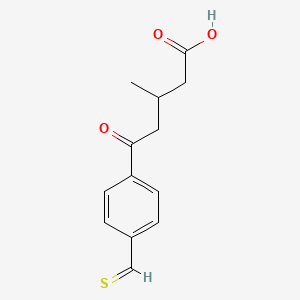

![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
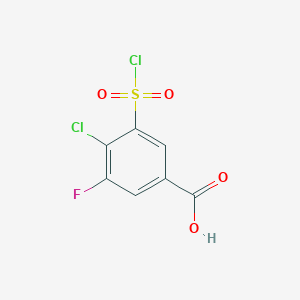
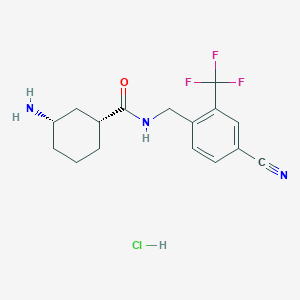

![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)

